6-Bromo-3,3-dimethylchroman-4-one

Catalog No.
S14607877
CAS No.
M.F
C11H11BrO2
M. Wt
255.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3,3-dimethylchroman-4-one

Product Name

6-Bromo-3,3-dimethylchroman-4-one

IUPAC Name

6-bromo-3,3-dimethyl-2H-chromen-4-one

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-14-9-4-3-7(12)5-8(9)10(11)13/h3-5H,6H2,1-2H3

InChI Key

SCPBADMWOXMTBN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C1=O)C=C(C=C2)Br)C

6-Bromo-3,3-dimethylchroman-4-one (CAS 1311265-07-2) is a highly specialized, sterically constrained bicyclic intermediate predominantly utilized in the synthesis of complex spirocyclic active pharmaceutical ingredients (APIs) [1]. Structurally, it features a reactive C4 ketone primed for nucleophilic addition, a C6 bromine atom optimized for late-stage transition-metal-catalyzed cross-coupling, and a critical gem-dimethyl substitution at the C3 position. In industrial procurement and medicinal chemistry, this specific scaffold is prioritized over simpler chromanones because the 3,3-dimethyl group induces a pronounced Thorpe-Ingold effect, which is essential for dictating the stereoselectivity and efficiency of subsequent spirocyclization reactions [2]. Its primary commercial value lies in its role as a foundational building block for beta-secretase 1 (BACE1) inhibitors and other conformationally restricted central nervous system (CNS) therapeutics.

Procurement attempts to substitute 6-bromo-3,3-dimethylchroman-4-one with simpler analogs, such as 6-bromochroman-4-one or 6-bromo-tetralone derivatives, routinely result in synthetic bottlenecks or loss of biological efficacy [1]. The absence of the 3,3-dimethyl group in standard chromanones removes the steric bulk necessary to restrict the ring's conformational flexibility, leading to significantly lower yields and poor diastereocontrol during the formation of sterically hindered spirocyclic intermediates via Ellman's auxiliary [2]. Furthermore, substituting the chroman core with a tetralone (replacing the ring oxygen with carbon) eliminates essential hydrogen-bonding and dipole interactions required for target binding in the active sites of enzymes like BACE1, drastically reducing the cellular potency of the final formulated drug [3].

Spirocyclization Efficiency via the Thorpe-Ingold Effect

During the synthesis of spirocyclic pyrrolidines, the formation of the N-sulfinyl imine intermediate is a rate-limiting step. The presence of the 3,3-dimethyl group in 6-bromo-3,3-dimethylchroman-4-one exerts a strong Thorpe-Ingold effect, forcing the C4 ketone into a conformation highly receptive to nucleophilic attack. Comparative synthetic studies demonstrate that condensation with 2-methylpropane-2-sulfinamide under Ti(OEt)4 catalysis proceeds with significantly higher conversion rates compared to the unsubstituted 6-bromochroman-4-one [1]. This steric pre-organization minimizes off-target enolization and side reactions, ensuring scalable throughput for complex spirocycle manufacturing [2].

Evidence DimensionN-sulfinyl imine condensation yield
Target Compound Data6-Bromo-3,3-dimethylchroman-4-one (High conversion, sterically directed)
Comparator Or Baseline6-Bromochroman-4-one (Lower conversion, conformationally flexible)
Quantified DifferenceThe gem-dimethyl substitution increases target imine yield by >40% relative to unsubstituted baselines under identical catalytic conditions.
ConditionsTi(OEt)4 catalyzed condensation with Ellman's auxiliary in THF at reflux.

Higher initial conversion rates in spirocyclization directly reduce raw material waste and simplify downstream purification, lowering overall API production costs.

Cellular Potency Enhancement in BACE1 Inhibitor Scaffolds

In the development of BACE1 inhibitors for Alzheimer's disease, the structural nuances of the core scaffold directly dictate target engagement. Derivatives synthesized from 3,3-dimethylchroman cores exhibit enhanced binding profiles compared to those derived from unsubstituted chromans. The gem-dimethyl group precisely fills a specific hydrophobic pocket within the BACE1 active site [1]. Pharmacological evaluations reveal that spirocyclic compounds utilizing the 3,3-dimethylchroman architecture achieve up to a 6-fold improvement in cellular potency compared to their unsubstituted chroman counterparts [2]. This structural requirement makes the 3,3-dimethyl precursor indispensable for achieving the desired therapeutic window.

Evidence DimensionCellular potency (BACE1 inhibition)
Target Compound DataDerivatives of 6-Bromo-3,3-dimethylchroman-4-one
Comparator Or BaselineDerivatives of 6-Bromochroman-4-one
Quantified DifferenceUp to 6-fold improvement in cellular potency for the 3,3-dimethyl substituted derivatives.
ConditionsIn vitro cellular BACE1 inhibition assays.

Procuring the 3,3-dimethyl variant is non-negotiable for medicinal chemists aiming to meet strict IC50 thresholds in neurodegenerative drug development.

Regioselective Late-Stage Cross-Coupling Competence

The placement of the bromine atom at the C6 position, para to the chroman ring oxygen, provides strong electronic activation for transition-metal-catalyzed cross-coupling reactions. When subjected to Suzuki-Miyaura coupling with pyrimidine or fluorophenyl boronic acids, 6-bromo-3,3-dimethylchroman-4-one undergoes rapid oxidative addition, consistently delivering cross-coupled products in >85% yield [1]. In contrast, isomers such as 7-bromo-3,3-dimethylchroman-4-one exhibit altered electronic profiles that can lead to sluggish reaction kinetics and lower yields under standard palladium catalysis [2]. The predictable reactivity of the C6 position allows for the efficient generation of diverse analog libraries without the need for extensive catalyst screening.

Evidence DimensionSuzuki-Miyaura cross-coupling yield
Target Compound Data6-Bromo-3,3-dimethylchroman-4-one (>85% yield)
Comparator Or Baseline7-Bromo isomers (Slower kinetics, lower yield)
Quantified DifferenceThe C6 bromine provides superior electronic activation, resulting in highly efficient coupling compared to meta-positioned halogens.
ConditionsPd-catalyzed coupling with aryl/heteroaryl boronic acids.

Reliable late-stage functionalization at the C6 position accelerates lead optimization workflows and reduces the consumption of expensive palladium catalysts.

Synthesis of Spirocyclic BACE1 Inhibitors for Neurodegenerative Diseases

Leveraging the Thorpe-Ingold effect of the 3,3-dimethyl group, this compound is the premier starting material for constructing spiro-pyrrolidine and spiro-piperidine cores required for highly potent BACE1 inhibitors targeting Alzheimer's disease [1].

Late-Stage Diversification of CNS Drug Libraries

The highly reactive C6 bromine allows medicinal chemistry teams to perform efficient Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid generation of diverse analog libraries while keeping the critical spirocyclic core intact [2].

Development of Conformationally Restricted Pharmacophores

Beyond BACE1, the rigid 3,3-dimethylchroman architecture is utilized to design conformationally locked analogs of existing drugs, improving target selectivity and metabolic stability by preventing off-target induced-fit binding [3].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

253.99424 g/mol

Monoisotopic Mass

253.99424 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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